Comparison of Human Serotonin Transporter (hSERT) Binding Affinity and 5-HT Uptake Inhibitory Potency: (R)-Citalopram vs. (S)-Citalopram (Escitalopram)
In COS-1 cell membranes expressing the human serotonin transporter (hSERT), the S-enantiomer of citalopram (escitalopram) demonstrated approximately 40-fold greater affinity and 5-HT uptake inhibitory potency compared to the R-enantiomer (R-citalopram) [1]. The affinity of escitalopram for hSERT and its 5-HT uptake inhibitory potency was in the nanomolar range, while R-citalopram was significantly less potent [1].
| Evidence Dimension | Affinity for hSERT and 5-HT uptake inhibitory potency |
|---|---|
| Target Compound Data | R-citalopram: Weak activity (nanomolar range) |
| Comparator Or Baseline | Escitalopram (S-citalopram): Potent activity (nanomolar range) |
| Quantified Difference | ~40-fold higher potency for escitalopram |
| Conditions | COS-1 cell membranes expressing human serotonin transporter (hSERT) |
Why This Matters
This large quantitative difference in primary target engagement defines the distinct pharmacological roles of each enantiomer, validating the need for pure (R)-citalopram in studies investigating its specific, non-SSRI functions.
- [1] Chen, F., Larsen, M. B., Sánchez, C., & Wiborg, O. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European Neuropsychopharmacology, 15(2), 193–198. View Source
